1,2-Dimethyl-11H-benzo[A]fluorene
Description
Contextualization within the Benzo[a]fluorene Isomer Family and Alkylated Polycyclic Aromatic Hydrocarbons (PAHs)
1,2-Dimethyl-11H-benzo[a]fluorene belongs to the benzo[a]fluorene isomer family. Benzo[a]fluorene, also known as 11H-benzo[a]fluorene, is a polycyclic aromatic hydrocarbon with the chemical formula C17H12. nih.govwikipedia.org It is one of three possible isomers of benzofluorene, the others being benzo[b]fluorene and benzo[c]fluorene. nih.govstenutz.eu
This specific compound is an alkylated PAH (APAH), meaning it is a PAH derivative with one or more alkyl groups attached to its aromatic core. nih.gov APAHs are often found in the environment alongside their parent (unsubstituted) PAHs and can have different, sometimes more significant, properties. nih.govnih.gov For instance, some studies suggest that alkylated PAHs can be more toxic and persistent than their parent compounds. nih.gov
Structural Characteristics and Isomeric Considerations of Benzo[a]fluorenes
The core structure of 11H-benzo[a]fluorene consists of four fused benzene (B151609) rings, forming a fluorene (B118485) system with an additional benzene ring. nih.gov The "11H" designation indicates that the methylene (B1212753) bridge (a CH2 group) is located at position 11. The IUPAC name for this parent compound is 11H-benzo[a]fluorene. nih.gov
In the case of this compound, two methyl (CH3) groups are attached to the first and second carbon atoms of the benzo[a]fluorene structure. The precise location of these methyl groups influences the molecule's chemical and physical properties.
Table 1: Properties of the Parent Compound, 11H-Benzo[a]fluorene
| Property | Value |
| IUPAC Name | 11H-benzo[a]fluorene nih.gov |
| Other Names | 1,2-Benzofluorene, Chrysofluorene nih.govsigmaaldrich.com |
| CAS Number | 238-84-6 nih.gov |
| Molecular Formula | C17H12 nih.govwikipedia.org |
| Molar Mass | 216.28 g/mol nih.gov |
| Melting Point | 189.6 °C nih.gov |
| Boiling Point | 405 °C nih.gov |
| Water Solubility | 0.045 mg/L at 25 °C nih.gov |
| Data sourced from PubChem and other chemical databases. nih.govwikipedia.orgstenutz.eu |
Significance of Methylated Benzofluorenes in Advanced Organic and Environmental Chemistry Research
Methylated PAHs, including methylated benzofluorenes, are of significant interest to researchers in both organic and environmental chemistry. Their presence in the environment can provide clues about the sources of PAH pollution. mdpi.com For example, the relative abundance of certain alkylated PAHs can help distinguish between petrogenic (from petroleum sources) and pyrogenic (from combustion) origins. mdpi.com
From a chemical synthesis perspective, methylated benzofluorenes are valuable as intermediates for creating more complex molecules. frontiersin.org For example, brominated dimethylbenzo[a]fluorene is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). innospk.com In environmental science, the study of methylated PAHs is crucial for understanding their environmental fate and transport. epa.gov The addition of methyl groups can alter a PAH's solubility, vapor pressure, and how it interacts with soil and sediment.
Overview of Key Research Areas Pertaining to this compound
Research on this compound and related compounds generally falls into several key areas:
Synthesis and Characterization: Chemists are interested in developing efficient methods to synthesize specific isomers of dimethylbenzo[a]fluorene. researchgate.net This allows for the production of pure standards for analytical studies and for use as building blocks in the creation of new materials. researchgate.net
Environmental Occurrence and Analysis: Environmental scientists focus on detecting and quantifying methylated PAHs in various environmental samples, such as air, water, soil, and sediment. aacrjournals.org This data helps in assessing the extent of pollution and identifying its sources. aacrjournals.org
Toxicological Studies: A significant area of research is dedicated to understanding the biological effects of methylated PAHs. Studies have shown that methylation can influence the mutagenic and carcinogenic properties of PAHs. epa.gov For instance, research has indicated that methylation at the benzylic position of benzofluorenes can enhance their mutagenic activity. epa.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
77271-50-2 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1,2-dimethyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C19H16/c1-12-7-8-14-9-10-17-16-6-4-3-5-15(16)11-18(17)19(14)13(12)2/h3-10H,11H2,1-2H3 |
InChI Key |
BHFOCYFMWUHOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC3=C2CC4=CC=CC=C43)C |
Origin of Product |
United States |
Chemical Reactivity and Transformational Pathways of 1,2 Dimethyl 11h Benzo a Fluorene
Electrophilic Substitution Reactions on the Aromatic Rings
Detailed studies on the electrophilic substitution of 1,2-Dimethyl-11H-benzo[a]fluorene are not available. However, based on the general principles of aromatic chemistry, the fused ring system is susceptible to substitution by electrophiles. The methyl groups would likely activate the 'A' ring towards substitution.
Nitration Processes and Selectivity
There are no specific studies on the nitration of this compound. For the parent compound, fluorene (B118485), nitration is a known reaction, but the precise conditions and resulting isomer distribution for the 1,2-dimethyl derivative have not been reported.
Halogenation and Sulfonation Studies
No dedicated research on the halogenation or sulfonation of this compound could be identified. Such reactions are fundamental for the functionalization of PAHs, but the specific outcomes for this compound remain uninvestigated.
Reduction Chemistry of the Fluorene Moiety
The reduction of the fluorene system in this compound can be anticipated to affect both the aromatic rings and the five-membered ring, depending on the reagents and conditions used.
Conversion to More Saturated Hydrocarbons
Complete or partial hydrogenation of the aromatic system to yield more saturated (alicyclic) structures is a plausible transformation under high-pressure hydrogenation with catalysts like platinum or palladium. However, no literature specifically documents this conversion for this compound.
Selective Hydrogenation Studies
Selective hydrogenation of specific double bonds within the this compound structure would require carefully chosen catalysts and reaction conditions. There are currently no published studies detailing such selective transformations.
Oxidation Reactions and Formation of Oxygenated Derivatives
The most reactive site for oxidation on the this compound molecule is expected to be the methylene (B1212753) bridge (C-11). Oxidation of the parent 11H-benzo[a]fluorene would yield the corresponding ketone, 11H-benzo[a]fluoren-11-one. While this ketone is a known compound, its formation from the specific 1,2-dimethyl derivative has not been described in the literature. Further oxidation of the aromatic rings can also occur, potentially leading to quinones or ring-opened products, but this is undocumented for this specific molecule.
Intramolecular Rearrangements and Cyclization Reactions
Intramolecular reactions are fundamental to the synthesis and transformation of complex aromatic systems like benzofluorenes. These reactions, driven by the pursuit of greater thermodynamic stability, can lead to significant skeletal reorganization or the formation of the core polycyclic structure from acyclic or simpler cyclic precursors.
Wagner-Meerwein Rearrangements in Benzofluorene Systems
The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-shift where an alkyl, aryl, or hydride group migrates to an adjacent carbocation center. wikipedia.orgmychemblog.com This type of skeletal rearrangement is particularly relevant in the chemistry of polycyclic aromatic hydrocarbons, including benzofluorene derivatives, often occurring under acidic conditions or during the solvolysis of appropriately substituted precursors. libretexts.org
The process is initiated by the formation of a carbocation. In the context of benzofluorene systems, this can be achieved through the protonation of an alcohol followed by the loss of water, or from the departure of a good leaving group like a tosylate. The subsequent migration of a neighboring group is driven by the formation of a more stable carbocation.
Research into the rearrangement of fluorenyl systems provides insight into the migratory aptitudes of different groups. For instance, studies on the dehydration-rearrangement of 11H-benzo[a]fluorene-11-methanol-C¹⁴ demonstrated that the reaction proceeds to form chrysene-5,6-C¹⁴. researchgate.net This transformation involves a ring expansion, a hallmark of the Wagner-Meerwein rearrangement, where the benzo moiety migrates. The distribution of the isotopic label in the final product provides detailed information about the reaction mechanism and the relative migratory preference of the molecular fragments. researchgate.net
Similarly, the formolysis of 10-methyl-10-benz[b]fluorenylmethyl tosylate results primarily in 5-methylbenz[a]anthracene, another product of a Wagner-Meerwein type rearrangement. researchgate.net The directive effects of substituents on the aromatic rings can significantly influence the outcome of these rearrangements. A methyl group on the fluorene nucleus was found to enhance the migratory ability of the substituted benzo ring, while a methoxyl group had an even more pronounced effect, directing the rearrangement almost exclusively. researchgate.net
Table 1: Examples of Wagner-Meerwein Rearrangements in Benzofluorene Precursors
| Precursor | Conditions | Major Product |
| 11H-Benzo[a]fluorene-11-methanol-C¹⁴ | Dehydration | Chrysene-5,6-C¹⁴ researchgate.net |
| 10-Methyl-10-benz[b]fluorenylmethyl tosylate | Formolysis | 5-Methylbenz[a]anthracene researchgate.net |
Prototropic Rearrangements in Enyne-Allene Intermediates
The construction of the benzofluorene skeleton can be achieved through the cyclization of complex unsaturated precursors. Among these, reactions involving enyne-allene intermediates are of significant mechanistic interest. These transformations often involve hydrogen shifts, which can be classified as prototropic rearrangements, leading to the final aromatic system.
A notable method for synthesizing substituted benzo[b]fluorenes involves the direct photochemical conversion of alkynylated chalcones. nih.gov The proposed mechanism for this reaction does not involve a traditional enyne-allene intermediate but shares the feature of a critical intramolecular hydrogen transfer. Upon photochemical irradiation, the reaction is believed to proceed through a diradical species. nih.govacs.org A subsequent 1,5-hydrogen atom transfer (HAT) from a benzylic position to a radical center is a key step in the formation of the final benzofluorene product. nih.govacs.org Deuteration studies have supported this mechanistic pathway, confirming the origin of the hydrogen atom that shifts during the cyclization. nih.govacs.org
While not a direct enyne-allene rearrangement, this photochemical cyclization highlights the importance of intramolecular hydrogen shifts in building the benzofluorene framework from acyclic precursors. The stability gained by forming the aromatic fluorene core is the driving force for the final tautomerization step.
Functionalization of the Methylene Bridge (C-11 Position)
The methylene bridge at the C-11 position of 11H-benzo[a]fluorene and its isomers is a key site for chemical modification. Its benzylic and doubly benzylic character makes the protons at this position acidic and the carbon atom susceptible to both radical and ionic reactions.
One of the most direct ways to functionalize the C-11 position is through deprotonation to form a fluorenide-type anion. This anion is a powerful nucleophile that can react with a variety of electrophiles. For instance, treatment of an 11H-benzofluorene with a strong base like an organolithium reagent generates the corresponding carbanion, which can then be alkylated, halogenated, or undergo addition to carbonyl compounds.
Experimental work has shown that deuteration at the benzylic C-11 position can be achieved, indicating the lability of these protons. nih.govacs.org Furthermore, the synthesis of precursors for rearrangement studies, such as 11H-benzo[a]fluorene-11-methanol-C¹⁴, inherently demonstrates the functionalization of the C-11 position, in this case, by introducing a hydroxymethyl group. researchgate.net
Table 2: Selected Functionalization Reactions at the C-11 Methylene Bridge
| Reagent(s) | Type of Reaction | Product Type |
| 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (e.g., CH₃I) | Deprotonation-Alkylation | 11-Alkyl-11H-benzofluorene |
| Reducing Agent (e.g., LiAlH₄) on an 11-ketone precursor | Reduction | 11-Hydroxy-11H-benzofluorene |
| Oxidizing Agent (e.g., CrO₃) | Oxidation | Benzo[a]fluoren-11-one |
Derivatization Reactions for Expanding Chemical Diversity
Beyond the methylene bridge, the aromatic rings of the benzofluorene scaffold offer numerous possibilities for derivatization, allowing for the fine-tuning of electronic properties and the expansion of chemical diversity. These reactions typically involve electrophilic aromatic substitution.
The presence of activating or deactivating groups on the benzofluorene skeleton directs the position of substitution. Research has shown that benzo[b]fluorene products can be effectively derivatized through several standard aromatic functionalization reactions. nih.govacs.org These include:
Bromination: Introduction of bromine atoms, which can serve as handles for further cross-coupling reactions.
Nitration: Introduction of nitro groups, which can be reduced to amines, providing a gateway to a wide range of other functionalities.
Alkylation: Friedel-Crafts alkylation to introduce alkyl groups onto the aromatic core.
Oxidation: While oxidation can occur at the C-11 bridge, it can also lead to quinone-type structures under more vigorous conditions.
The tolerance of various functional groups, such as nitriles, during the synthesis of the benzofluorene core indicates that these groups can be carried through and used for subsequent transformations, further expanding the accessible chemical space. nih.govacs.org
Derivatives and Analogs of 1,2 Dimethyl 11h Benzo a Fluorene
Synthesis and Characterization of Variously Substituted 11H-Benzo[a]fluorenes
The synthesis of substituted benzo[a]fluorenes can be achieved through several strategic routes, often involving cyclization reactions. A notable method involves the triflic acid-promoted cationic cycloisomerization of enynones. This approach is versatile; in the presence of trimethyl orthoformate, it yields benzo[a]fluorenes, while its absence leads to the formation of benzo[a]fluorenones. researchgate.net
Another innovative technique is the direct photochemical conversion of alkyne-bearing chalcones. nih.gov This process uses ultraviolet A (UV-A) light to trigger the rapid formation of substituted benzo[b]fluorene scaffolds. nih.gov The method is notable for its speed and can be scaled up using continuous flow reactors, offering an efficient pathway to these compounds. nih.gov Various substitution patterns on the starting chalcones are tolerated, allowing for the creation of a library of derivatives that can undergo further reactions like bromination and nitration. nih.gov
| Synthetic Method | Precursors | Key Reagents/Conditions | Primary Products | Reference |
|---|---|---|---|---|
| Cationic Cycloisomerization | Enynones | TfOH, with/without HC(OMe)₃ | Benzo[a]fluorenes / Benzo[a]fluorenones | researchgate.net |
| Photochemical Conversion | Alkyne-bearing chalcones | UV-A light (ca. 365 nm), alcoholic solution | Substituted Benzo[b]fluorenes | nih.gov |
| Schmittel Cascade Cyclization | Benzannulated enediynes | Potassium tert-butoxide, refluxing toluene | Substituted Benzo[b]fluorenes | researchgate.net |
Benzofluorenyl Systems Bearing Heteroatomic Substituents
Introducing heteroatoms into the benzofluorene framework or as substituents significantly alters the electronic properties and potential applications of the resulting molecules.
The incorporation of thienyl groups, which are electron-rich aromatic rings containing a sulfur atom, is a strategy used to modify the properties of conjugated polymers. For instance, copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized for optoelectronic applications. nih.gov The conjugation between the di-thienyl (DT) and benzothiadiazole (BT) units enhances planarity and improves π-conjugation within the polymer backbone. nih.gov Similarly, novel emitting materials have been created based on a carbazole-fluorene dual core substituted with thiophene (B33073) and naphthalene (B1677914) groups. tci-thaijo.org These substitutions are designed to enhance luminescence and thermal stability while preventing intermolecular packing. tci-thaijo.org
Naphthyl groups are larger aromatic substituents that can be attached to the benzofluorene core to create molecules with extended π-systems. A facile synthesis for 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene has been developed via the Schmittel cascade cyclization of benzannulated enyne-allenes. researchgate.netbeilstein-journals.org These compounds represent a class of 1,1'-binaphthyl-substituted systems. Furthermore, spiro[benzotetraphene-fluorene] derivatives featuring 1-naphthyl and 2-naphthyl groups have been designed as host materials for sky-blue fluorescent organic light-emitting diodes (OLEDs). researchgate.net The introduction of these large aromatic groups helps to tune the band gap and enhance luminescence efficiency. researchgate.net
Chiral ligands, such as those from the pyridine-2,6-bis(oxazoline) (Pybox) family, are crucial in asymmetric catalysis. nih.govwikipedia.org These C2-symmetric ligands form tridentate complexes with various metals and are highly effective in catalyzing reactions that produce specific stereoisomers. nih.govwikipedia.org While the primary application of Pybox ligands is in combination with metals for catalysis, the concept of integrating such chiral moieties directly into a larger molecular framework like benzofluorene represents an advanced design strategy. This would create a complex chiral ligand system where the benzofluorene unit could influence the steric and electronic environment of the catalytic center. The synthesis of Pybox ligands themselves is well-established, typically involving the condensation of a dicarboxylic acid derivative with a chiral amino alcohol. wikipedia.org
Oxygenated Polycyclic Aromatic Hydrocarbon (Oxy-PAH) Analogs
Oxygenated Polycyclic Aromatic Hydrocarbons (Oxy-PAHs) are derivatives of PAHs that contain one or more oxygen atoms. They can be formed through the photo-oxidation of parent PAHs in the atmosphere or as byproducts of incomplete combustion. nih.gov
An important oxygenated analog of benzo[a]fluorene is 11H-Benzo[a]fluoren-11-one. nist.gov As mentioned previously, this compound can be synthesized from enynones using triflic acid without a capping agent like trimethyl orthoformate. researchgate.net Studies have shown that these synthesized benzo[a]fluorenones are often highly fluorescent in solution with a significant Stokes shift, a property not observed in the corresponding non-oxygenated benzo[a]fluorenes. researchgate.net Research indicates that Oxy-PAHs can exhibit different or enhanced biological activity compared to their parent compounds, partly due to different mechanisms of cellular uptake and interaction. nih.gov The presence of the carbonyl group in benzo[a]fluorenone alters its electronic structure, polarity, and reactivity compared to the parent hydrocarbon.
| Analog Type | Example Compound | Key Structural Feature | Notable Property/Finding | Reference |
|---|---|---|---|---|
| Oxy-PAH | 11H-Benzo[a]fluoren-11-one | Carbonyl group at position 11 | Highly fluorescent in solution with large Stokes shift. | researchgate.net |
| Heteroatomic (Thienyl) | Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Copolymers | Thiophene rings linked to fluorene | Enhanced planarity and π-conjugation for optoelectronics. | nih.gov |
| Heteroatomic (Naphthyl) | 5-(2-methoxy-1-naphthyl)-11H-benzo[b]fluorene | Naphthyl group at position 5 | Extended π-system; used in materials for OLEDs. | beilstein-journals.orgresearchgate.net |
Structure-Reactivity Relationships in Benzofluorene Derivatives
The relationship between the chemical structure of benzofluorene derivatives and their reactivity or physical properties is a cornerstone of their development. The type and position of substituents on the benzofluorene skeleton dictate the molecule's electronic character, steric profile, and photophysical behavior.
For instance, the photochemical synthesis of benzo[b]fluorenes from chalcones proceeds through a proposed biradical intermediate. nih.gov The reaction's success depends on the ability of the structure to undergo a 1,5-hydrogen atom transfer, which is a direct consequence of its conformational flexibility and the electronic nature of the radical centers. nih.gov
In the synthesis of cyclo-1,4-naphthylenes, which are macrocycles made of naphthalene units and can be seen as π-extended relatives of benzofluorenes, size-dependent photophysical properties are clearly observed. nih.gov As the number of naphthalene rings in the macrocycle changes, so do the UV-vis absorption and fluorescence spectra, demonstrating a direct structure-property relationship. nih.gov
For benzofuran (B130515) derivatives, a related class of oxygen-containing heterocycles, structure-activity relationship (SAR) studies have shown that substitutions at the C-2 position are often critical for cytotoxic activity. nih.gov The presence of certain groups, like N-phenethyl carboxamide, can significantly enhance antiproliferative effects. nih.gov While these findings are for a different heterocyclic system, they highlight the principle that specific substitutions at defined positions are key to tuning a molecule's function, a concept that is directly applicable to the design of novel benzofluorene derivatives.
Advanced Analytical Methodologies for 1,2 Dimethyl 11h Benzo a Fluorene Characterization and Detection
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for isolating 1,2-Dimethyl-11H-benzo[a]fluorene from complex mixtures, a common challenge in the analysis of environmental and material samples. These techniques separate compounds based on their physical and chemical properties, allowing for subsequent detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS, GC-MSD, GC-QTOFMS) for Identification and Quantification
Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a mixture as it travels through a long, thin capillary column. The retention time, or the time it takes for the compound to exit the column, is a characteristic feature that aids in its identification.
Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. For this compound (molar mass: 216.28 g/mol ), the molecular ion peak would be expected at an m/z of 216. google.com
Different types of mass spectrometers can be used:
GC-MS with a Quadrupole Mass Analyzer (GC-MSD): This is a common setup used for routine analysis. It can be operated in full-scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. In SIM mode, only specific ions of interest are monitored, which is particularly useful for quantifying trace levels of the compound.
GC-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS): This high-resolution technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. This is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.
The quantitative analysis of PAHs, including methylated derivatives, is often performed using GC-MS in SIM mode. For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) offers superior separation power and allows for the quantification of a large number of PAHs in a single run.
Table 1: Postulated GC-MS Data for this compound
| Parameter | Expected Value/Characteristic |
| Molecular Ion (M⁺) | m/z 216 |
| Major Fragment Ions | Expected fragments from the loss of methyl groups (e.g., m/z 201) and characteristic PAH fragmentation patterns. |
| Retention Index | Dependent on the specific GC column and conditions, but would be higher than that of the parent compound, 11H-benzo[a]fluorene. |
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For PAHs, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of acetonitrile (B52724) and water).
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its nonpolar nature, this compound would be strongly retained on a C18 column. The retention time can be adjusted by varying the composition of the mobile phase.
A key aspect of HPLC analysis of PAHs is the choice of detector. While UV-Vis detectors can be used, fluorescence detectors offer significantly higher sensitivity and selectivity for many PAHs. These detectors exploit the native fluorescence of the aromatic system. By selecting specific excitation and emission wavelengths, the detection of the target compound can be optimized, and interference from other compounds can be minimized. HPLC with fluorescence detection is a widely used method for the determination of PAHs in various matrices, including environmental and food samples. google.com
Table 2: Hypothesized HPLC Parameters for this compound Analysis
| Parameter | Suggested Conditions |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | Fluorescence detector (with optimized excitation and emission wavelengths) or UV-Vis detector |
| Retention Behavior | Expected to have a longer retention time than benzo[a]fluorene due to increased hydrophobicity from the methyl groups. |
Spectroscopic Elucidation Techniques
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons would be in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic ring currents. The methyl protons would appear as singlets in the upfield region (around 2.5 ppm). The integration of the signals would correspond to the number of protons of each type.
¹³C NMR: The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The number of signals would indicate the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons would be in the range of 120-150 ppm, while the methyl carbons would appear at a much higher field (lower ppm value).
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal the connectivity between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| Aromatic Protons | 7.0 - 9.0 | The exact chemical shifts and coupling constants would depend on the specific position on the aromatic rings. |
| Methyl Protons | ~2.5 | Expected to be two distinct singlets. |
| Methylene (B1212753) Protons (11H) | ~4.0 | Expected to be a singlet. |
| Aromatic Carbons | 120 - 150 | The number of signals will depend on the molecular symmetry. |
| Methyl Carbons | ~20 | Expected to be two distinct signals. |
| Methylene Carbon (C11) | ~37 | Based on data for fluorene (B118485). |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, which is a powerful tool for confirming its identity. For this compound (C₁₉H₁₆), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value.
HRMS is particularly useful for distinguishing between isomers and for analyzing complex mixtures where multiple compounds may have the same nominal mass. When coupled with chromatographic separation techniques like GC or HPLC, HRMS provides a very high degree of confidence in the identification and quantification of the target analyte.
Table 4: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion | Elemental Composition | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₉H₁₆ | 244.1252 |
| [M+H]⁺ | C₁₉H₁₇ | 245.1325 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
For this compound, the IR and Raman spectra would be characterized by:
C-H stretching vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C stretching vibrations: Aromatic ring stretching vibrations would produce a series of bands in the 1400-1650 cm⁻¹ region.
C-H bending vibrations: In-plane and out-of-plane C-H bending vibrations would give rise to characteristic bands in the fingerprint region (below 1400 cm⁻¹), which can be indicative of the substitution pattern on the aromatic rings.
Table 5: Anticipated IR and Raman Spectral Regions for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1650 - 1400 |
| C-H Bending (in-plane and out-of-plane) | < 1400 |
UV/Visible (UV/Vis) Spectroscopy for Electronic Structure
UV/Visible spectroscopy is a valuable tool for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic transitions.
The electronic absorption spectra of polycyclic aromatic hydrocarbons (PAHs) are generally complex, with multiple absorption bands corresponding to different electronic transitions. These spectra are influenced by the extent of the conjugated system, the molecular geometry, and the presence of substituents.
Fluorescence Spectroscopy and Quantum Yield Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent molecules like this compound. When a molecule absorbs light, it reaches an excited electronic state. For fluorescent compounds, this excited state can relax by emitting a photon, a process known as fluorescence.
The fluorescence spectrum, which is a plot of fluorescence intensity versus wavelength, is typically a mirror image of the absorption spectrum. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed.
Detailed fluorescence spectroscopy and quantum yield studies specifically for this compound are not explicitly detailed in the search results. However, it is known that fluorene and its derivatives often exhibit fluorescence. researchgate.net For instance, research on cAAC-fluorene systems shows that while free fluorene typically displays violet emission, its derivatives can emit green light. researchgate.net This suggests that the emission properties of the benzo[a]fluorene core in this compound would be influenced by the dimethyl substitution, potentially altering the emission wavelength and quantum yield.
X-ray Crystallography for Precise Solid-State Structural Determination
While a specific X-ray crystal structure for this compound was not found, studies on similar molecules demonstrate the utility of this technique. For example, the crystal structure of 1,12-dimethylbenz[a]anthracene was refined using X-ray diffractometric data, revealing significant molecular distortion due to steric strain from the methyl groups. nih.gov The benzo A ring was found to be inclined at about 29 degrees to the other rings, and the methyl carbons were displaced on opposite sides of the mean molecular plane. nih.gov
Similarly, X-ray diffraction has been used to study various fluorene derivatives, providing insights into their molecular geometry, conformation, and packing in crystals. iaea.org These studies highlight how substitutions on the fluorene backbone can lead to different crystal packing arrangements stabilized by various intermolecular interactions. researchgate.net It is expected that an X-ray crystallographic analysis of this compound would reveal a non-planar, distorted structure due to the steric hindrance caused by the two methyl groups.
Advanced Sample Preparation and Extraction Protocols for Complex Matrices
The accurate detection and quantification of this compound in complex environmental matrices such as soil, sediment, and water require efficient sample preparation and extraction protocols to isolate the analyte from interfering substances.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of analytes from liquid samples. phenomenex.comencyclopedia.pub In SPE, the sample is passed through a solid sorbent that retains the analytes of interest. The retained analytes are then eluted with a small volume of a suitable solvent. phenomenex.com
For the extraction of polycyclic aromatic hydrocarbons (PAHs), including benzo[a]fluorene derivatives, from water samples, C18-bonded silica (B1680970) is a common SPE sorbent. researchgate.net The nonpolar nature of the C18 stationary phase effectively retains the nonpolar PAH molecules. After loading the water sample, the sorbent is washed to remove polar interferences, and the PAHs are then eluted with an organic solvent like a mixture of dichloromethane (B109758), cyclohexane, and hexane. researchgate.net The choice of elution solvent is critical and is optimized to ensure high recovery of the target analytes. phenomenex.com
Table 1: Example of SPE Protocol for PAHs in Water
| Step | Procedure |
|---|---|
| Sorbent | C18-bonded silica |
| Conditioning | Activation with organic solvent followed by water |
| Sample Loading | Passage of the aqueous sample through the sorbent |
| Washing | Removal of interferences with a weak solvent |
This table provides a generalized SPE protocol for PAH extraction. Specific conditions would need to be optimized for this compound.
Solvent Extraction Methodologies
Solvent extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. For extracting PAHs like this compound from solid or semi-solid matrices, various solvent extraction methods are employed.
Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a modern technique that uses organic solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption. semanticscholar.orgpsu.edu For the extraction of PAHs from marine tissues, a mixture of dichloromethane and methanol (B129727) has been used effectively. semanticscholar.org
Table 2: Comparison of Solvent Extraction Techniques for PAHs in Soil
| Technique | Extraction Solvent | Key Advantages |
|---|---|---|
| Soxhlet Extraction | Dichloromethane | Established, thorough extraction |
| Microwave-Assisted Extraction (MAE) | Acetone | Faster than Soxhlet, reduced solvent use |
| Supercritical Fluid Extraction (SFE) | CO2 + methanol | Environmentally friendly, selective |
This table compares different solvent extraction methods that could be applied for the extraction of this compound from soil samples.
Soxhlet Extraction Techniques
Soxhlet extraction is a classical and exhaustive method for the extraction of analytes from solid materials. The sample is placed in a thimble, and a suitable solvent is continuously refluxed over the sample, ensuring that the analytes are gradually extracted into the solvent.
For the extraction of PAHs from contaminated soil, Soxhlet extraction using a solvent like dichloromethane has been a standard method. psu.edu While effective, this technique is often time-consuming and requires large volumes of organic solvent compared to more modern methods like ASE and MAE. psu.edu The choice of solvent is crucial and depends on the solubility of the target analyte.
Environmental Chemistry and Occurrence of Benzofluorenes As Representative Alkyl Pahs
Characterization of Sources and Formation Mechanisms
The presence of 1,2-Dimethyl-11H-benzo[a]fluorene and other alkyl-PAHs in the environment is a result of both natural and human-related activities. The formation processes are broadly categorized as pyrogenic and petrogenic.
Pyrogenic and Petrogenic Generation Processes
Pyrogenic sources involve the incomplete combustion of organic materials at high temperatures. During these processes, complex chemical reactions lead to the formation of a wide array of PAHs and their alkylated derivatives. nih.gov The composition of the resulting PAH mixture, including the relative abundance of specific isomers like this compound, depends on the type of organic matter burned and the combustion conditions. researchgate.net For instance, the incomplete combustion of wood is a known generator of a variety of PAHs. researchgate.net
Petrogenic sources , on the other hand, are related to petroleum and its products. nih.gov Crude oil and coal tar are complex mixtures that naturally contain a significant abundance of alkylated PAHs. tandfonline.comacs.org In fact, alkylated PAHs are often more abundant in crude oil and refined petroleum products than their parent, unsubstituted forms. nih.gov Therefore, spills of crude oil or petroleum products are a major source of petrogenic PAHs, including dimethylated benzofluorenes, in the environment. nih.gov
Diagnostic ratios between different PAHs and their alkylated homologs are often used in environmental forensics to distinguish between pyrogenic and petrogenic sources of contamination. tandfonline.com Generally, petrogenic sources are characterized by a higher proportion of alkylated PAHs compared to their parent compounds, while pyrogenic sources show a dominance of unsubstituted, higher molecular weight PAHs. nih.gov
Anthropogenic Emission Profiles (e.g., E-waste Dismantling, Combustion Byproducts)
Human activities are a primary driver of PAH emissions into the environment. The informal dismantling of electronic waste (e-waste) has been identified as a significant source of these compounds. The thermal processing of e-waste components, such as burning plastic-insulated wires to recover precious metals, leads to the release of a complex mixture of PAHs.
Studies on emissions from diesel engines have also shown the presence of alkylated PAHs in particulate matter. For example, dimethylpyrenes have been detected in the particulate matter of diesel engines at concentrations ranging from 940 to 1750 µg/kg. nih.gov Similarly, used engine oil contains a variety of alkylated PAHs, with dimethylpyrenes found in the range of 360-480 µg/kg. nih.gov Cigarette smoke is another source, with dimethylpyrenes detected in smoke condensates at levels of 6.55-24.9 ng/cigarette. nih.gov
The following table provides a summary of the concentrations of selected alkylated PAHs in various anthropogenic sources. While specific data for this compound is not available, the data for other dimethylated PAHs can be considered indicative of its potential presence in these sources.
| Source | Compound Group | Concentration Range |
| Diesel Engine Particulate Matter | Dimethylpyrenes | 940 - 1750 µg/kg |
| Used Engine Oil | Dimethylpyrenes | 360 - 480 µg/kg |
| Cigarette Smoke Condensate | Dimethylpyrenes | 6.55 - 24.9 ng/cigarette |
| Coal Tar Pitch | Dimethylpyrenes | 390 - 730 µg/kg |
Natural Formation Pathways
While anthropogenic activities are the main contributors, natural processes can also lead to the formation of benzofluorenes. Alkyl-PAHs are naturally present in geological formations such as bitumen deposits, petroleum, and coal. Volcanic eruptions are another natural source of these compounds. Furthermore, certain biological processes in decaying organic matter can contribute to the environmental load of PAHs, although this is generally a minor source compared to pyrogenic and petrogenic inputs.
Distribution and Transport in Environmental Compartments
Once released into the environment, this compound, like other alkyl-PAHs, undergoes various transport and partitioning processes that determine its distribution across different environmental compartments.
Atmospheric Distribution (Gaseous vs. Particulate Phases)
In the atmosphere, PAHs exist in both the gaseous and particulate phases. The partitioning between these two phases is a critical factor influencing their atmospheric transport, deposition, and potential for human exposure. researchgate.net Lighter PAHs with higher vapor pressures tend to be found predominantly in the gas phase, while heavier compounds with four or more rings are more likely to be adsorbed onto airborne particulate matter.
As a dimethylated derivative of benzo[a]fluorene, this compound is expected to have a lower vapor pressure than its parent compound and will therefore have a greater tendency to be associated with the particulate phase in the atmosphere. Studies have shown that alkyl-PAHs are indeed found in both phases in urban air. The distribution is influenced by factors such as temperature, with higher temperatures favoring the gas phase.
Presence in Aquatic and Soil Systems
Due to their hydrophobic nature, PAHs, including this compound, have low solubility in water and tend to adsorb to organic matter in soil and sediment. nih.gov This makes these environmental compartments significant sinks for these compounds.
Contamination of soil and aquatic systems can occur through various pathways, including atmospheric deposition, runoff from contaminated surfaces such as roads and industrial sites, and direct spills of petroleum products. researchgate.net Studies have detected a range of alkylated PAHs in both soil and sediment samples. For instance, dimethylpyrenes have been found in soil at concentrations ranging from 7400-7950 µg/kg and in sediments from 98-200 µg/kg. nih.gov
The following table summarizes the reported concentrations of dimethylpyrenes in soil and sediment, which can serve as an indicator for the potential presence of this compound.
| Environmental Compartment | Compound Group | Concentration Range |
| Soil | Dimethylpyrenes | 7400 - 7950 µg/kg |
| Sediment | Dimethylpyrenes | 98 - 200 µg/kg |
Environmental Fate and Degradation Processes
The persistence of this compound in the environment is determined by its susceptibility to various transformation and degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) pathways.
Abiotic Transformation Pathways (e.g., Photolysis, Reactions with Atmospheric Oxidants)
Abiotic processes are significant drivers of PAH transformation in the environment, particularly in the atmosphere and on surfaces exposed to sunlight.
Photolysis: This process involves the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. PAHs are known to be susceptible to photolysis. nih.gov The rate and efficiency of photolysis are dependent on several factors, including the specific structure of the PAH, the intensity and wavelength of light, and the medium to which the compound is adsorbed. nih.govmdpi.com For instance, studies on various PAHs have shown that photolytic half-lives can range widely, and the substrate (e.g., silica (B1680970) gel, fly ash, carbon black) plays a crucial role. mdpi.com Some environmental substrates like fly ash can even stabilize certain PAHs, protecting them from degradation and allowing for long-range atmospheric transport. mdpi.com The photolysis rates for PAHs generally follow first-order kinetics and can be significantly accelerated by UV-B radiation. sigmaaldrich.com For this compound, it is expected that photolysis is a key degradation pathway, especially when adsorbed onto atmospheric particulates or surface soils. The addition of methyl groups may alter the light-absorbing properties and thus the photolytic rate compared to the parent compound, benzo[a]fluorene.
Reactions with Atmospheric Oxidants: In the atmosphere, PAHs can be chemically transformed through reactions with oxidants like hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). nih.gov These reactions are a major atmospheric removal process. Gas-phase PAHs react with •OH during the day and with NO₃• at night. nih.gov Particle-associated PAHs can also react with ozone and nitric acid. nih.gov These oxidation processes lead to the formation of a variety of derivative compounds, such as quinones, which can be formed from the reaction of PAHs with hydroxyl radicals. nih.govwikipedia.org For this compound, these atmospheric oxidation reactions would lead to the formation of various oxygenated and nitrated derivatives, altering its environmental properties and toxicity.
Biotic Degradation Mechanisms (e.g., Microbial Metabolism)
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a key process for the removal of PAHs from soil and sediment environments.
While specific studies on the microbial metabolism of this compound are scarce, the degradation pathways for the parent compound, fluorene (B118485), and other benzofluorenes have been investigated. Bacteria capable of degrading fluorene often initiate the attack with a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring system. nih.govepa.gov For fluorene, this leads to the formation of intermediates like 9-fluorenol and 9-fluorenone. nih.gov
Source Apportionment Methodologies and Tracers in Environmental Studies
Identifying the sources of PAH contamination is crucial for environmental management and remediation. Source apportionment methodologies often use the relative concentrations of different PAHs, including alkylated PAHs, as "fingerprints" to distinguish between various emission sources.
The primary sources of PAHs are categorized as either petrogenic or pyrogenic .
Petrogenic sources involve the direct release of petroleum products (e.g., crude oil spills, fuel leakage). These sources are typically rich in alkylated PAHs relative to their parent compounds. nih.govmdpi.com
Pyrogenic sources result from the incomplete combustion of organic materials, such as fossil fuels (coal, diesel) and biomass (wood, grass). These sources are characterized by a higher proportion of non-alkylated, higher molecular weight PAHs. nih.gov
Diagnostic Ratios: A widely used method for source apportionment involves calculating the ratios of specific PAH isomers that have the same molecular weight but different structures. nih.gov The underlying principle is that certain ratios are characteristic of specific source types. Because alkylated PAHs are prominent in petroleum, their ratio to the parent (unsubstituted) PAH is a strong indicator of petrogenic input. nih.govmdpi.com For example, a high ratio of alkylated fluorenes to fluorene would suggest a petroleum source.
While a specific diagnostic ratio for this compound is not commonly cited, the general class of dimethyl-benzofluorenes, along with other alkylated PAHs, serves as a critical marker for petrogenic contamination. nih.govnih.govmdpi.com The table below lists several commonly used diagnostic ratios for distinguishing between petrogenic and pyrogenic sources.
| Diagnostic Ratio | Petrogenic Source | Pyrogenic Source (Combustion) |
| Alkyl PAHs / Parent PAHs | High | Low |
| Fluoranthene / (Fluoranthene + Pyrene) | < 0.40 | 0.40 - 0.50 (Liquid Fossil Fuel), > 0.50 (Grass, Wood, Coal) |
| Anthracene / (Anthracene + Phenanthrene) | < 0.10 | > 0.10 |
| Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) | < 0.20 | 0.20 - 0.50 (Petroleum), > 0.50 (Combustion) |
| Low MW PAHs / High MW PAHs | > 1 | < 1 |
| Table based on data from multiple environmental studies. nih.govnih.gov |
By analyzing the complex mixture of PAHs and their alkylated homologs, including compounds like this compound, in environmental samples, researchers can apply these diagnostic ratios and more advanced receptor models (e.g., Principal Component Analysis) to apportion the contributions from different sources. nih.gov
Theoretical and Computational Studies of 1,2 Dimethyl 11h Benzo a Fluorene
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
There is a significant gap in the literature regarding quantum chemical calculations specifically for 1,2-Dimethyl-11H-benzo[a]fluorene. While density functional theory (DFT) is a common method for studying fluorene (B118485) derivatives to understand their electronic structures, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, such studies for this particular dimethylated compound have not been published. researchgate.net For the parent compound, 11H-benzo[a]fluorene, computed properties such as molecular weight and XLogP3 are available in public databases. nih.gov However, specific optimized geometries, bond lengths, bond angles, and electronic property data tables derived from quantum chemical calculations for this compound are absent from the current scientific record.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. For instance, transition state theory has been used to investigate the reaction mechanisms of fluorene, the core structure of the molecule . researchgate.net These studies provide insights into reaction pathways, such as nitration, by calculating Gibbs potential energy barriers and reaction heats. researchgate.net However, there are no specific computational studies in the available literature that elucidate the reaction mechanisms of this compound. The influence of the two methyl groups on the reactivity and potential reaction pathways of the benzo[a]fluorene system has not been computationally explored or documented.
Spectroscopic Property Prediction and Interpretation using Computational Methods
Computational methods are frequently employed to predict and interpret spectroscopic data, such as NMR and UV-Vis spectra. While databases like the NIST Chemistry WebBook provide experimental spectral data for the parent 11H-benzo[a]fluorene, including mass spectrum, IR spectrum, and UV/Visible spectrum, there is no corresponding computationally predicted or experimentally verified spectroscopic data specifically for this compound. nist.govnist.gov Theoretical studies that would provide predicted NMR chemical shifts, vibrational frequencies, or electronic transition wavelengths for this specific dimethylated derivative are not found in the reviewed literature.
Conformational Analysis and Intramolecular Interactions
The study of conformational preferences and intramolecular interactions, such as ring current effects, is crucial for understanding the three-dimensional structure and properties of molecules. Theoretical studies on the geometry of similar polycyclic systems, like dibenzoazepine analogues, have been conducted to understand the impact of substitutions on the central ring's conformation. nih.govsemanticscholar.org However, a specific conformational analysis for this compound is not available. The potential steric and electronic effects of the 1- and 2-position methyl groups on the planarity of the aromatic system and their influence on intramolecular interactions have not been computationally investigated in published research.
Future Research Directions and Emerging Applications
Development of Green and Sustainable Synthetic Routes
Traditional methods for synthesizing benzofluorene scaffolds often involve multi-step processes that use stoichiometric reagents and generate significant chemical waste. nih.govacs.org The future of synthesizing 1,2-Dimethyl-11H-benzo[a]fluorene lies in the adoption of green chemistry principles to create more efficient, economical, and environmentally benign pathways.
Key research areas include:
Photochemical Synthesis: Recent breakthroughs have demonstrated the use of high-power ultraviolet A (UV-A) light-emitting diodes (LEDs) to trigger the rapid formation of substituted benzo[b]fluorenes from alkynylated chalcones. nih.govacs.org This reagent-free approach, often performed in continuous flow reactors, offers high reproducibility and scalability. nih.gov Future work should focus on adapting these photochemical methods for the regioselective synthesis of this compound.
Catalyst-Free and Solvent-Free Conditions: One-pot condensation reactions for generating related fluorine-containing benzo[a]xanthen-11(12H)-ones have been successfully developed under catalyst- and solvent-free conditions, resulting in high yields and shorter reaction times. researchgate.net Applying similar principles, such as mechanochemical grinding or reactions in green solvents like ionic liquids or ethanol, could significantly reduce the environmental impact of producing dimethylated benzofluorenes. mdpi.com
Atom Economy-Focused Reactions: Cascade reactions, where multiple bonds are formed in a single operation, are highly desirable. A recently developed method for synthesizing 11H-benzo[b]fluoren-11-one utilizes ortho-phthalaldehyde in DMSO, where the solvent itself participates in the reaction, showcasing high atom economy. researchgate.net Exploring similar tandem reactions for the target compound is a promising research direction.
Table 1: Comparison of Synthetic Routes for Benzofluorene Scaffolds
| Method | Key Features | Advantages | Future Application for this compound |
| Traditional Multi-Step Synthesis | Linear routes, stoichiometric reagents, harsh conditions. acs.org | Established but often inefficient. | Baseline for improvement. |
| Photochemical Flow Chemistry | UV-A LED irradiation, continuous flow reactors. nih.govacs.org | Rapid, reagent-free, scalable, high yield. | Development of a targeted, light-driven synthesis. |
| Catalyst/Solvent-Free Condensation | One-pot reactions, thermal conditions. researchgate.net | Reduced waste, low cost, simple work-up. | Creation of a solid-state or neat synthesis protocol. |
| Cascade Reactions | Tandem aldol (B89426) condensation, high atom economy. researchgate.net | Fewer steps, efficient use of starting materials. | Designing a convergent synthesis from simple precursors. |
Exploration of Benzofluorene Scaffolds in Material Science and Organic Electronics
The rigid, planar, and aromatic nature of the benzofluorene skeleton makes it an attractive building block for advanced functional materials. Fluorene-based polymers are already integral to technologies like organic light-emitting diodes (OLEDs). nih.gov The introduction of methyl groups onto the benzo[a]fluorene core can fine-tune its electronic and physical properties, opening up new applications.
Future research should target:
Organic Semiconductors: Investigating the charge transport properties of this compound and its derivatives for use as active components in organic thin-film transistors (OTFTs). The methyl groups can influence molecular packing in the solid state, which is a critical parameter for device performance.
Fluorescent Materials: Characterizing the photoluminescent properties of this compound. Its parent compound, 11H-benzo[b]fluoren-11-one, is a dual-state organic fluorophore, emitting light in both solution and solid states. researchgate.net Exploring the emission spectra and quantum yields of the dimethylated analogue could lead to its use in sensors, solid-state lighting, and bio-imaging.
Polymer Precursors: Using this compound as a monomer for the synthesis of novel polyfluorene-type polymers. These materials could exhibit unique solubility, thermal stability, and optoelectronic characteristics suitable for next-generation displays and photovoltaic devices.
Advanced Mechanistic Studies of Novel Reactions
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new chemical transformations. Modern research combines experimental techniques with computational chemistry to map out reaction pathways in detail.
Promising avenues for mechanistic investigation include:
Radical-Mediated Pathways: The photochemical synthesis of benzo[b]fluorenes is proposed to proceed through a diradical intermediate. nih.govacs.org Experiments using radical scavengers like TEMPO, which inhibit product formation, support this hypothesis. acs.org Future studies on the synthesis of this compound should employ similar techniques, alongside deuterium (B1214612) labeling and high-resolution mass spectrometry, to confirm the specific radical intermediates involved. acs.org
Computational Modeling: Quantum theory and molecular orbital calculations can be used to model the thermodynamics and kinetics of potential reaction pathways. nih.govmdpi.com Such studies can predict the most favorable routes for the formation of dibenzofurans from fluorene (B118485) precursors and can be adapted to investigate the cyclization and functionalization reactions leading to this compound. nih.gov
Electrochemical Reactions: Electrochemically promoted reactions offer a catalyst- and external oxidant-free method for organic synthesis. researchgate.net Investigating the electrochemical synthesis of the target compound would involve studying radical-polar crossover mechanisms and identifying the key intermediates through cyclic voltammetry and controlled potential electrolysis.
Refinement of Analytical Techniques for Ultra-Trace Detection and Isomer-Specific Analysis
As the applications and environmental interest in specific PAHs grow, the need for highly sensitive and selective analytical methods becomes paramount. The ability to detect minute quantities of this compound and distinguish it from its many structural isomers is a significant analytical challenge.
Future efforts should concentrate on:
Advanced Chromatographic Separation: While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are standard, they require refinement. analytice.comrsc.org The development of novel stationary phases for GC and HPLC columns that can provide baseline separation of closely related PAH isomers is a critical research goal.
Hyphenated Mass Spectrometry Techniques: Techniques such as GC-MS/MS or two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide the enhanced resolution and mass accuracy needed for unambiguous identification of isomers in complex matrices like environmental or biological samples.
Immunoassays and Biosensors: The development of highly specific antibodies or molecularly imprinted polymers for this compound could lead to rapid, field-portable screening tools. These methods offer a complementary approach to traditional, lab-based chromatographic techniques. cdc.gov
Table 2: Emerging Analytical Techniques for Benzofluorene Analysis
| Technique | Principle | Advantage for Isomer-Specific Analysis |
| GCxGC-TOF-MS | Comprehensive two-dimensional gas chromatography with high-resolution mass spectrometry. | Superior separation power in two dimensions enhances resolution of co-eluting isomers. |
| HPLC-FLD | High-performance liquid chromatography with selective fluorescence detection. rsc.org | High sensitivity for fluorescent PAHs; excitation/emission wavelengths can be tuned for selectivity. |
| SFE-GC/MS | Supercritical Fluid Extraction coupled with GC/MS. cdc.gov | Green extraction method that can be optimized for selective analyte recovery from complex samples. |
| Immunoassay | Highly specific antibody-antigen binding. cdc.gov | High selectivity for a target molecule, enabling rapid and sensitive detection. |
Integrated Environmental Fate Modeling and Risk Assessment Frameworks
Understanding how a chemical behaves in the environment is essential for assessing its potential impact. For many emerging contaminants, including specific PAH derivatives, experimental data is scarce. nih.gov Future research must focus on building predictive models to fill these gaps. Benzo[a]pyrene is often used as a surrogate for risk assessment of carcinogenic PAHs, but this approach may not accurately capture the unique properties of all compounds in this class. nih.gov
Key research directions are:
In Silico Property Estimation: Utilizing state-of-the-art computational tools (e.g., COSMOtherm, EPISuite) to predict the key physicochemical properties of this compound, such as its water solubility, vapor pressure, and partition coefficients (log Kow). nih.gov These estimated properties are the foundational inputs for fate models.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models specifically for alkylated PAHs to predict their persistence, bioaccumulation potential, and potential for metabolic activation. This moves beyond using a single surrogate and allows for a more nuanced risk assessment framework that can account for the effects of specific substitutions on the benzofluorene core.
Q & A
Q. What experimental strategies are effective for synthesizing 1,2-Dimethyl-11H-benzo[a]fluorene derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of benzo[a]fluorene derivatives often involves cyclization of diaryldiynones or Friedel-Crafts alkylation. For example, cyclization of 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones can yield benzo[a]fluorenones, though competing rearrangement pathways may require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to suppress undesired byproducts . Additionally, Friedel-Crafts alkylation has been used to construct expanded quinoidal cores in related fluorenofluorenes, with DDQ oxidation as a critical step for stabilizing the final product . To improve yields, use sterically bulky substituents (e.g., mesityl groups) to reduce intermolecular aggregation and enhance solubility during purification .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is essential for confirming the regioisomeric purity of benzo[a]fluorene derivatives, as seen in the characterization of indeno[1,2-a]fluorene dianions . For dynamic systems (e.g., compounds with biradical character), variable-temperature NMR can detect signal broadening or disappearance, indicative of open-shell states . UV-Vis spectroscopy and cyclic voltammetry are critical for probing electronic transitions and redox behavior, respectively. For example, redshifted absorption maxima (λmax ~600–700 nm) in substituted derivatives correlate with narrowed HOMO-LUMO gaps .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data regarding antiaromaticity in this compound derivatives?
- Methodological Answer : Discrepancies in antiaromaticity assessments often arise from competing electronic effects (e.g., substituent-induced conjugation vs. steric strain). NICS (Nucleus-Independent Chemical Shift) calculations and ACID (Anisotropy of Induced Current Density) analyses are critical for quantifying antiaromaticity in the indacene core . For example, benzothiophene-fused derivatives exhibit antiaromaticity comparable to parent s-indacene, while expanded quinoidal cores (e.g., diindeno[b,i]anthracene) display tunable biradical character . Pairing these methods with ESR spectroscopy can validate ground-state multiplicity (singlet vs. triplet) in open-shell systems .
Q. What strategies are effective for modulating the HOMO-LUMO gap and biradical character in this compound-based materials?
- Methodological Answer : Substitution at apical positions with electron-donating/withdrawing groups (e.g., 4-substituted-2,6-dimethylphenyl acetylene) narrows the HOMO-LUMO gap (down to 1.5 eV) and enhances diradical character (y) . Computational DFT studies (e.g., CASSCF/NEVPT2) predict the singlet-triplet energy gap (ΔES-T), which correlates with thermal stability. Experimentally, heating derivatives to 170°C and monitoring NMR signal collapse or ESR activation can validate biradical populations .
Q. How do steric and electronic effects influence regioselectivity in the functionalization of this compound?
- Methodological Answer : Steric hindrance from methyl groups at the 1,2-positions directs electrophilic substitution to less hindered positions (e.g., C7 or C12 in benzo[a]fluorene). For example, bromination at C9 in 7,7-dimethyl-7H-benzo[c]fluorene requires careful control of reaction stoichiometry to avoid overhalogenation . Computational Fukui indices can predict reactive sites, while kinetic studies under varying temperatures (e.g., 0–25°C) help isolate intermediates .
Data Contradiction Analysis
Q. Why do some studies report closed-shell ground states for benzo[a]fluorene derivatives, while others observe open-shell biradical character?
- Methodological Answer : The electronic state depends on core size and substituent effects. Smaller cores (e.g., indeno[1,2-b]fluorene) favor closed-shell configurations due to reduced steric strain, while expanded systems (e.g., diindeno[b,i]anthracene) exhibit significant biradical character due to increased π-conjugation and destabilized HOMO/LUMO levels . Discrepancies arise from differing experimental conditions (e.g., solvent polarity, measurement temperature) and computational methodologies (e.g., basis set selection). Standardizing conditions (e.g., using DMF as a solvent for ESR studies) and cross-validating with multiple techniques (NMR, UV-Vis, DFT) can resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
